molecular formula C12H11NO2 B13668275 Methyl 2-(isoquinolin-7-yl)acetate

Methyl 2-(isoquinolin-7-yl)acetate

Cat. No.: B13668275
M. Wt: 201.22 g/mol
InChI Key: PJTCCOIPBKRXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(isoquinolin-7-yl)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound features an isoquinoline ring system, which is a nitrogen-containing heterocycle, and a methyl ester functional group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-7-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, dimethyl acetylenedicarboxylate (DMAD), and various oxidizing agents . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(isoquinolin-7-yl)acetate involves its interaction with molecular targets in biological systems. The isoquinoline ring system can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its functional groups .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-7-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-10-4-5-13-8-11(10)6-9/h2-6,8H,7H2,1H3

InChI Key

PJTCCOIPBKRXNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.